- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Cas no 91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol)

91547-59-0 structure
Nombre del producto:1,4-Anhydro-2-deoxy-D-erythro-pentitol
1,4-Anhydro-2-deoxy-D-erythro-pentitol Propiedades químicas y físicas
Nombre e identificación
-
- D-erythro-Pentitol,1,4-anhydro-2-deoxy-
- 1,2-DIDEOXY-D-RIBOSE
- (2R,3S)-2-(Hydroxymethyl)tetrahydrofuran-3-ol
- 1,4-Anhydro-2-deoxy-D-erythro-pentitol
- 1,4-Anhydro-2-deoxy-D-erythro-pentitol (ACI)
- 1,4-Anhydro-2-deoxy-D-ribitol
- W-204062
- 91121-19-6
- MFCD01630918
- 91547-59-0
- 1,2-DIDEOXY-D-RIBOFURANOSE
- CS-0089202
- (2R,3S)-2-(hydroxymethyl)oxolan-3-ol
- DB-374651
- 1,4-Anhydro-2-deoxypentitol
- 1,2-Dideoxyribose
- SCHEMBL100461
- 1,2-Drf
- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, (Z,E,E,E,E)-
- NSMOSDAEGJTOIQ-CRCLSJGQSA-N
- 1,2-Dideoxyribofuranose
- AKOS006276775
- 2-Furanmethanol, tetrahydro-3-hydroxy-, trans-
- (2R,3S)-2-Hydroxymethyl-tetrahydro-furan-3-ol
- 1,2-Dideoxy-beta-D-ribofuranose
- DTXSID20919665
- trans-Tetrahydro-3-hydroxy-2-furanmethanol
- E71898
- WS-03145
-
- Renchi: 1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1
- Clave inchi: NSMOSDAEGJTOIQ-CRCLSJGQSA-N
- Sonrisas: C([C@H]1OCC[C@@H]1O)O
Atributos calculados
- Calidad precisa: 118.063
- Masa isotópica única: 118.063
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 1
- Complejidad: 74.1
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.5
- Superficie del Polo topológico: 49.7A^2
Propiedades experimentales
- Denso: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 105-105 ºC (0.02 Torr)
- Punto de inflamación: 120.2±20.4 ºC,
- índice de refracción: 1.496
- Disolución: Soluble (267 g/l) (25 º C),
- PSA: 49.69000
- Logp: -0.87150
1,4-Anhydro-2-deoxy-D-erythro-pentitol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-282248-50 mg |
1,2-Dideoxy-D-ribofuranose, |
91547-59-0 | 50mg |
¥2,377.00 | 2023-07-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-1g |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95% | 1g |
¥4,320.00 | 2022-10-10 | |
ChemScence | CS-0089202-1g |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 97.25% | 1g |
$823.0 | 2022-04-26 | |
TRC | A637748-100mg |
1,4-Anhydro-2-deoxy-D-erythro-pentitol |
91547-59-0 | 100mg |
$ 689.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-282248A-100 mg |
1,2-Dideoxy-D-ribofuranose, |
91547-59-0 | 100MG |
¥3,964.00 | 2023-07-10 | ||
Chemenu | CM410785-100mg |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95%+ | 100mg |
$230 | 2024-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-100mg |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95% | 100mg |
¥1,350.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-250mg |
1,2-Dideoxy-D-ribofuranose |
91547-59-0 | 95% | 250mg |
¥2,160.00 | 2022-10-10 | |
1PlusChem | 1P0069N6-10g |
1,2-DIDEOXY-D-RIBOFURANOSE |
91547-59-0 | 98% | 10g |
$3937.00 | 2025-02-21 | |
A2B Chem LLC | AC91634-250mg |
1,2-DIDEOXY-D-RIBOFURANOSE |
91547-59-0 | 95% | 250mg |
$227.00 | 2024-07-18 |
1,4-Anhydro-2-deoxy-D-erythro-pentitol Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux
Referencia
- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesisOrganic & Biomolecular Chemistry, 2011, 9(17), 5960-5966,
Synthetic Routes 3
Condiciones de reacción
1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane , Water ; 2 h, 50 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux
2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux
Referencia
- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesisOrganic & Biomolecular Chemistry, 2011, 9(17), 5960-5966,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referencia
- Synthesis and conformational studies of a number of saturated bicyclic six-membered ring phosphitesPhosphorus and Sulfur and the Related Elements, 1987, 31(3-4), 255-65,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Ammonium sulfate ; 1.5 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referencia
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate , Triethylsilane
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referencia
- Stereoselective synthesis of hydroxy-substituted tetrahydrofuransTetrahedron Letters, 1988, 29(17), 2011-14,
Synthetic Routes 7
Condiciones de reacción
Referencia
- New derivative of quaternary ammonium salts and process for the preparation of the new derivative of quaternary ammonium salts, Poland, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referencia
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Synthetic Routes 9
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 15 h, rt
2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referencia
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Referencia
- Preparation of tetrahydrofuran derivatives by dehydration and cyclization, Japan, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referencia
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water
1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water
1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water
Referencia
- Synthesis of oligonucleotides containing the abasic site model compound 1,4-anhydro-2-deoxy-D-ribitolNucleosides & Nucleotides, 1987, 6(4), 803-14,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water ; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; pH 4
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C
2.2 Reagents: Pyridine ; neutralized
1.2 Reagents: Acetic acid Solvents: Water ; pH 4
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C
2.2 Reagents: Pyridine ; neutralized
Referencia
- Conjugation of PEG and gold nanoparticles to increase the accessibility and valency of tethered RNA splicing enhancersChemical Science, 2013, 4(1), 257-265,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt
Referencia
- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi StudiesNucleosides, 2016, 35(2), 64-75,
1,4-Anhydro-2-deoxy-D-erythro-pentitol Raw materials
- Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside
- 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Chloride
- 5'-O-tert-Butyldiphenylsilyl-thymidine
- 1,2-Dideoxy-3,5-di-O-toluoyl-D-ribose
- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, 3-(4-methylbenzoate)
- tert-Butyldiphenylchlorosilane
- 2-Deoxy-D-ribose
- Thymidine
- D-erythro-Pentitol,2-deoxy-
1,4-Anhydro-2-deoxy-D-erythro-pentitol Preparation Products
1,4-Anhydro-2-deoxy-D-erythro-pentitol Literatura relevante
-
Nikita A. Kuznetsov,Maxim S. Kupryushkin,Tatyana V. Abramova,Alexandra A. Kuznetsova,Anastasia D. Miroshnikova,Dmitry A. Stetsenko,Dmitrii V. Pyshnyi,Olga S. Fedorova Mol. BioSyst. 2016 12 67
-
Yosuke Taniguchi,Yuya Magata,Takayuki Osuki,Ryotaro Notomi,Lei Wang,Hidenori Okamura,Shigeki Sasaki Org. Biomol. Chem. 2020 18 2845
-
Adele Alagia,Andreia F. Jorge,Anna Avi?ó,Tania F. G. G. Cova,Ramon Crehuet,Santiago Grijalvo,Alberto A. C. C. Pais,Ramon Eritja Chem. Sci. 2018 9 2074
-
Tomá? Kubelka,Lenka Slavětínská,Václav Eigner,Michal Hocek Org. Biomol. Chem. 2013 11 4702
91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol) Productos relacionados
- 31692-85-0(GLYCOFUROL)
- 652-67-5(Isosorbide)
- 62435-71-6(Ethyl tetrahydrofurfuryl ether)
- 5306-85-4(Isosorbide dimethyl ether)
- 97-99-4(Tetrahydrofurfuryl alcohol)
- 86087-23-2((S)-Tetrahydrofuran-3-ol)
- 41107-82-8(2,5-Anhydro-D-mannitol)
- 27826-73-9(2,5-Anhydro-D-glucitol)
- 453-20-3(oxolan-3-ol)
- 86087-24-3((3R)-oxolan-3-ol)
Proveedores recomendados
Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
